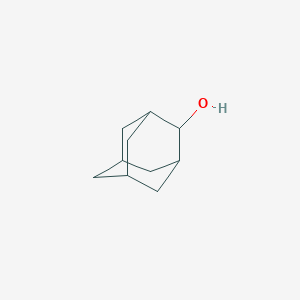











|
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[OH:11])[CH2:8]2.CN(C)C1C=CC=CC=1.[C:21](Cl)([Cl:23])=[O:22].C(=O)=O>CCOCC.C1(C)C=CC=CC=1>[Cl:23][C:21]([O:11][CH:2]1[CH:3]2[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]3)[CH2:4]2)=[O:22]
|


|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)O
|
|
Name
|
|
|
Quantity
|
12.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
ice
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The product was stirred at room temperature for another hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was kept at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was equipped with a stirrer
|
|
Type
|
ADDITION
|
|
Details
|
was added carefully
|
|
Type
|
CUSTOM
|
|
Details
|
The water and the toluene phases were quickly separated
|
|
Type
|
WASH
|
|
Details
|
the toluene was quickly washed with 50 ml of 0.5N HCl, 50 ml of 0.5N NaOH and 50 ml of H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The toluene solution was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dry n-hexane
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The hexane was evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)OC1C2CC3CC(CC1C3)C2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |